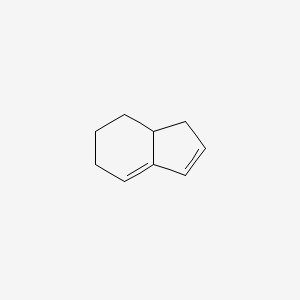

1H-Indene, 5,6,7,7a-tetrahydro-

Description

Significance of Indene (B144670) and Tetrahydroindene Scaffolds in Organic Synthesis

The indene and tetrahydroindene frameworks are bicyclic hydrocarbon scaffolds that serve as crucial building blocks in organic synthesis. Their structural motif, consisting of a fused benzene (B151609) and cyclopentene (B43876) ring (indene) or their partially or fully saturated analogues (like tetrahydroindene), is present in a wide array of biologically active compounds and complex natural products. chemistryviews.org The versatility of these scaffolds allows for stereocontrolled functionalization, making them valuable starting points for creating diverse and intricate molecular architectures. chemistryviews.org

The significance of these scaffolds is underscored by their role as key intermediates in the total synthesis of pharmacologically relevant molecules. For instance, derivatives of 2,3-dihydro-1H-indene have been designed and evaluated as potent tubulin polymerization inhibitors, which show promise in the development of anticancer and anti-angiogenic agents. nih.gov Similarly, the 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one core, a related tetrahydroindene system, is a key intermediate in the synthesis of Ramelteon, a selective agonist for melatonin (B1676174) receptors used in therapeutic applications. sioc-journal.cn

One of the most notable examples highlighting the importance of the tetrahydroindene skeleton is the Hajos-Parrish diketone, chemically known as (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione. sigmaaldrich.com This compound has become a classic building block in organic synthesis, particularly for the enantioselective construction of steroids and other complex terpenoids. Its rigid, functionalized bicyclic structure provides a platform for introducing multiple stereocenters with high control. The development of synthetic routes to such scaffolds is a testament to their enduring importance in the field. nih.gov

Overview of Academic Research on 1H-Indene, 5,6,7,7a-tetrahydro- and Related Bicyclic Systems

Academic research on 1H-Indene, 5,6,7,7a-tetrahydro- and its derivatives focuses heavily on developing stereoselective synthetic methodologies to access these valuable intermediates. A significant area of investigation has been the enantioselective synthesis of functionalized tetrahydroindene diones, which are precursors for natural product synthesis. nih.govresearchgate.net

One prominent synthetic strategy is the use of Meyers' bicyclic lactam methodology. nih.govresearchgate.net This approach has been successfully applied to the enantioselective synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione. nih.govresearchgate.net The synthesis involves several key steps, including the formation of a bicyclic lactam, alkylation, and subsequent transformations like ozonolysis to yield the target diketone. nih.gov This methodology provides a reliable route to cis-fused, angularly substituted perhydrindane diones, which are otherwise challenging to prepare. nih.govresearchgate.net

Research into related bicyclic systems further illustrates the broad interest in these structures. Fused 5,6- and 5,7-bicyclic ring systems are common features in many biologically relevant compounds. nih.gov Synthetic efforts often target the creation of these cyclopentane-containing polycyclic skeletons with a high degree of oxidation and stereochemical control. nih.gov For example, rhodium-catalyzed cyclocarbonylation reactions of axially chiral allenes have been explored as a method to generate enantiomerically enriched 5,7-bicyclic ring systems. nih.gov The study of various isomers, such as 3a,6,7,7a-Tetrahydro-1H-indene-4-carboxylic acid, also contributes to the fundamental understanding of the reactivity and utility of the tetrahydroindene core. acs.org

Table 1: Properties of (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione (Hajos-Parrish diketone) A well-studied derivative that showcases the core tetrahydroindene structure.

| Property | Value |

| CAS Number | 17553-86-5 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Solid |

| Melting Point | 57-64 °C |

| Assay | 97% |

| InChI Key | FNYAZSZTENLTRT-JTQLQIEISA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

74459-92-0 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

5,6,7,7a-tetrahydro-1H-indene |

InChI |

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3-4,6,9H,1-2,5,7H2 |

InChI Key |

FQMVBYFBQXTCOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C2C=CCC2C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indene, 5,6,7,7a Tetrahydro and Its Derivatives

Strategies for Asymmetric Synthesis of Tetrahydroindene Derivatives

The ability to control the three-dimensional arrangement of atoms is paramount in modern synthetic chemistry. For tetrahydroindene derivatives, several powerful asymmetric methodologies have been developed to produce enantiomerically enriched or pure compounds.

Meyers' Bicyclic Lactam Methodology for Enantioselective Routes

Meyers' bicyclic lactam methodology stands out as a robust strategy for the enantioselective synthesis of tetrahydroindene derivatives. nih.gov This method utilizes a chiral auxiliary, a bicyclic lactam, to direct the stereochemical outcome of key bond-forming reactions. The process typically involves the alkylation of the chiral lactam, followed by a series of transformations to construct the tetrahydroindene core.

A notable application of this methodology is the enantioselective synthesis of (7aS)-7a-methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione. nih.gov The synthesis commences with the methylation of a bicyclic lactam, followed by alkylation with a suitable electrophile. Subsequent ring-closing and functional group manipulations lead to the desired dione (B5365651), a valuable intermediate for natural product synthesis. nih.govnih.gov

Proline-Catalyzed Asymmetric Aldol (B89426) Cyclization Approaches for Bicyclic Systems

The use of the simple amino acid proline as a catalyst for asymmetric reactions has revolutionized organic synthesis. Proline-catalyzed intramolecular aldol cyclizations are particularly effective for constructing bicyclic systems like tetrahydroindenes. wikipedia.orgmdpi.com This approach, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, utilizes (S)-(-)-proline to catalyze the cyclization of a triketone precursor, such as 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (the Hajos-Parrish triketone). orgsyn.org

This reaction proceeds with high enantioselectivity, yielding the corresponding chiral ketol, which can then be dehydrated to form the enedione. wikipedia.orgorgsyn.org The remarkable efficiency and high enantiomeric excess (often exceeding 95%) achieved in this reaction have made it a cornerstone for the synthesis of chiral building blocks. The mechanism, while extensively studied, is thought to involve the formation of a chiral enamine intermediate from the ketone and proline, which then directs the intramolecular aldol addition. youtube.com

Tandem Reaction Sequences in Tetrahydroindene Derivative Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. In the context of tetrahydroindene synthesis, tandem sequences can rapidly assemble the bicyclic framework.

One such example involves a sequential Diels-Alder/ene reaction strategy. This process can create functionalized carbazoles and related structures, demonstrating the power of pericyclic reactions in building complex ring systems. researchgate.net While not directly forming the 1H-indene, 5,6,7,7a-tetrahydro- core, the principles of tandem pericyclic reactions are applicable to its synthesis.

Classical and Modern Approaches to Tetrahydroindene Ring Systems

The construction of the tetrahydroindene ring system can be achieved through a variety of both classical and modern synthetic methods. Classical approaches often rely on well-established condensation and cyclization reactions. For instance, condensation reactions utilizing sodium methoxide (B1231860) as a catalyst have been employed in the synthesis of certain tetrahydroindene derivatives.

More modern approaches often leverage the power of transition metal catalysis. The intramolecular Rh(I)-catalyzed allenic Pauson-Khand reaction (APKR) is a powerful tool for constructing fused cyclopentenones, which are key structural motifs in many tetrahydroindene derivatives. orgsyn.org This reaction involves the cyclization of an allene-yne substrate in the presence of a rhodium catalyst.

Synthesis of Functionalized Tetrahydroindene Derivatives

The functionalization of the tetrahydroindene scaffold is crucial for its application in the synthesis of more complex target molecules. The introduction of ketone and alcohol functionalities, in particular, provides handles for further chemical transformations.

Preparation of Diones and Ketols in Tetrahydroindene Frameworks

The synthesis of diones and ketols within the tetrahydroindene framework is a common objective, as these functional groups are present in many important synthetic intermediates. The Hajos-Parrish ketone, (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is a prime example of a key dione intermediate. wikipedia.orgsigmaaldrich.com It is synthesized via the proline-catalyzed intramolecular aldol cyclization of a triketone, followed by dehydration of the resulting ketol. orgsyn.org

The synthesis of (7aS)-7a-methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione has also been achieved through Meyers' bicyclic lactam methodology. nih.govnih.gov This approach allows for the enantioselective preparation of this dione, which serves as a versatile building block. nih.gov Ozonolysis of an appropriate alkene precursor is another method used to generate diones within the tetrahydroindene system. nih.gov

The intermediate ketol in the proline-catalyzed reaction, (+)-(3aS,7aS)-2,3,3a,4,7,7a-hexahydro-3a-hydroxy-7a-methyl-1H-indene-1,5(6H)-dione, can be isolated before dehydration. orgsyn.org This ketol itself is a valuable chiral synthon.

Routes to Substituted Tetrahydroindenes

The synthesis of substituted 5,6,7,7a-tetrahydro-1H-indene cores is crucial for accessing a variety of complex molecules and intermediates for natural product synthesis. Methodologies often involve multi-step sequences that build the bicyclic system through cyclization reactions, followed by or concurrent with the introduction of desired substituents.

One prominent approach is the enantioselective synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione. nih.govnih.gov This method utilizes Meyers' bicyclic lactam methodology to establish the chiral quaternary center. nih.gov The synthesis commences with the alkylation of a chiral bicyclic lactam, followed by a reductive intramolecular alkylation. A key transformation is the ozonolysis of an exocyclic double bond on a precursor to form the desired dione. nih.gov This sequence provides a reliable route to optically active, methylated tetrahydroindene derivatives. nih.govorgsyn.org

Another significant synthetic route leads to the formation of fused heterocyclic derivatives, such as 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, a key intermediate for pharmacologically active compounds. sioc-journal.cnwhalecorporation.com This process begins with the synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. The initial steps involve the condensation of p-bromophenol with bromoacetaldehyde (B98955) diethyl acetal, followed by a Friedel-Crafts reaction to yield 5-bromobenzofuran. sioc-journal.cn A subsequent Heck coupling reaction with methyl acrylate, followed by catalytic hydrogenation and hydrolysis in a one-pot reaction, affords the propanoic acid intermediate. sioc-journal.cn The final cyclization to the tetrahydroindeno-furanone is achieved through bromination, an intramolecular Friedel-Crafts acylation, and catalytic hydrogenolysis for debromination. sioc-journal.cn

The following table summarizes the key starting materials and resulting substituted tetrahydroindene derivatives from these methodologies.

| Starting Material(s) | Key Reactions | Product |

| Chiral bicyclic lactam, Methyl iodide | Meyers' methodology, Alkylation, Ozonolysis | (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione nih.gov |

| p-Bromophenol, Bromoacetaldehyde diethyl acetal, Methyl acrylate | Condensation, Friedel-Crafts, Heck coupling, Hydrogenation | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one sioc-journal.cn |

Novel Methods for Diepoxide Synthesis from Tetrahydroindene

The synthesis of diepoxides from cyclic dienes like 5,6,7,7a-tetrahydro-1H-indene is a valuable transformation for creating complex, oxygenated scaffolds. While specific literature on the diepoxidation of the parent 5,6,7,7a-tetrahydro-1H-indene is not extensively detailed, established epoxidation methods for alkenes and cyclic dienes provide a clear blueprint for this process.

The most common and effective method for the epoxidation of alkenes is the use of peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. masterorganicchemistry.comleah4sci.comyoutube.com This reaction proceeds through a concerted mechanism, often referred to as the Prilezhaev reaction, where the oxygen atom is delivered to one face of the double bond. leah4sci.comyoutube.com This results in a syn-addition, where both new carbon-oxygen bonds are formed on the same side of the ring plane. masterorganicchemistry.comyoutube.com

For a substrate like 5,6,7,7a-tetrahydro-1H-indene, which contains two double bonds, achieving diepoxidation would involve a two-step or one-pot reaction with at least two equivalents of the epoxidizing agent. The reaction would first yield a monoepoxide. Kinetic studies on the epoxidation of conjugated dienes have shown that monoepoxidation is often the preferred outcome, particularly when the diene is in excess. researchgate.net To favor the formation of the diepoxide, an excess of the peroxyacid would be necessary.

The stereochemical outcome of the epoxidation of bicyclic systems is highly dependent on steric hindrance. The epoxidizing agent will preferentially attack the less hindered face of the alkene. masterorganicchemistry.com In the case of 5,6,7,7a-tetrahydro-1H-indene, this would likely lead to the formation of a specific set of diastereomers.

Challenges in diepoxidation include controlling the reaction to prevent side reactions. The epoxide products can be susceptible to ring-opening, especially under the acidic conditions generated by the carboxylic acid byproduct of the peroxyacid. chemicalforums.com Careful control of reaction conditions, such as temperature and the use of buffered systems, can mitigate these side reactions.

The table below outlines a proposed method for the synthesis of a diepoxide from a tetrahydroindene precursor.

| Starting Material | Reagent(s) | Proposed Product | Key Considerations |

| 1H-Indene, 5,6,7,7a-tetrahydro- | meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equivalents) | 5,6:7,7a-Diepoxy-octahydro-1H-indene (stereoisomers) | Stereoselective syn-addition; control of stoichiometry to achieve diepoxidation; potential for acid-catalyzed ring-opening. masterorganicchemistry.comresearchgate.netchemicalforums.com |

Mechanistic Investigations of Reactions Involving 1h Indene, 5,6,7,7a Tetrahydro

Elucidation of Reaction Mechanisms in Asymmetric Transformations of Tetrahydroindenes

Asymmetric transformations of tetrahydroindenes are pivotal for the synthesis of chiral molecules, which are of great interest in medicinal chemistry and materials science. The elucidation of the mechanisms governing these reactions is key to achieving high enantioselectivity.

One notable approach involves the use of chiral bicyclic lactams to introduce asymmetry. For instance, the asymmetric synthesis of angularly substituted hydrinden-2-ones utilizes a multi-step process that begins with the asymmetric introduction of a quaternary center using a chiral lactam. This is followed by a reductive intramolecular alkylation to generate a 1,4-dione, which then undergoes an intramolecular aldol (B89426) reaction to form the hydrinden-2-one. researchgate.net The stereochemical outcome of these reactions is highly dependent on the structure of the chiral auxiliary and the reaction conditions.

Computational and experimental studies are often employed to investigate the mechanistic details of these transformations. For example, in the asymmetric hydrogenation of enamides catalyzed by cobalt complexes, various mechanistic possibilities are considered, including direct Co(0)/Co(II) redox paths, metathesis pathways, and nonredox Co(II) mechanisms. researchgate.net These investigations reveal that the operative mechanism can be substrate-dependent and that the solvent plays a crucial role in stabilizing transition states, thereby influencing the enantiomeric excess. researchgate.net

The development of cascade reactions, where multiple bond-forming events occur in a single pot, has also provided efficient routes to highly substituted and stereochemically complex molecules. For example, a rhodium(I)-catalyzed C-H activation-alkyne coupling, followed by electrocyclization and subsequent reduction, has been developed to synthesize highly substituted 1,2,3,6-tetrahydropyridines with high diastereoselectivity. nih.gov The mechanism of such cascade reactions involves the formation of key intermediates like azatrienes, which then undergo stereoselective cyclization. nih.gov

Free Radical Reaction Mechanisms in Halogenation of Hydrocarbons

The halogenation of hydrocarbons like 1H-Indene, 5,6,7,7a-tetrahydro-, often proceeds through a free-radical chain mechanism, particularly under UV light or in the presence of radical initiators. wikipedia.orglibretexts.org This mechanism is characterized by three main stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) to generate two halogen radicals. This step requires an input of energy, typically from UV light or heat. libretexts.orgyoutube.com

Propagation: This stage consists of a two-step cycle. First, a halogen radical abstracts a hydrogen atom from the hydrocarbon, in this case, 1H-Indene, 5,6,7,7a-tetrahydro-, to form a hydrogen halide and a tetrahydroindenyl radical. Subsequently, this organic radical reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which can then continue the chain reaction. youtube.com

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as the combination of two halogen radicals, two organic radicals, or a halogen and an organic radical. libretexts.org

The reactivity and selectivity of the halogenation reaction are significantly influenced by the nature of the halogen. Chlorine is more reactive and less selective than bromine. youtube.com This difference is explained by the Hammond postulate, which relates the transition state structure to the energetics of the reaction step. The hydrogen abstraction by a bromine radical is an endothermic process with a late transition state that has significant radical character. This allows for greater differentiation between primary, secondary, and tertiary C-H bonds, leading to higher selectivity. youtube.com In contrast, chlorination is exothermic with an early transition state, making it less selective. youtube.com

Allylic and benzylic C-H bonds are particularly susceptible to free-radical halogenation due to their lower bond dissociation energies, which leads to the formation of more stable, resonance-stabilized radicals. wikipedia.org

Proposed Pathways for Epoxide and Dibromodiacetate Formation from Tetrahydroindene

A novel synthetic route has been developed for the formation of diepoxides and dibromodiacetates from 1H-Indene, 5,6,7,7a-tetrahydro-. nih.gov This process involves a two-step sequence, starting with the formation of dibromodiacetate derivatives, which are then converted to diepoxides.

Formation of Dibromodiacetates: The reaction of 1H-Indene, 5,6,7,7a-tetrahydro- with N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like lithium perchlorate (B79767) (LiClO₄) in acetic acid at room temperature yields a mixture of dibromodiacetate derivatives. nih.gov The proposed mechanism involves the electrophilic addition of a bromonium ion to the double bond of the tetrahydroindene, followed by the nucleophilic attack of acetate (B1210297) ions.

Formation of Diepoxides: The resulting dibromodiacetate isomers can then be treated with a base, such as sodium hydroxide (B78521) (NaOH), in a solvent like methanol. This treatment leads to the formation of a mixture of diepoxides. nih.gov The proposed pathway for this transformation involves an intramolecular Williamson ether synthesis-type reaction. The base abstracts a proton from the hydroxyl group of an intermediate bromohydrin (formed in situ), and the resulting alkoxide attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the epoxide ring.

The direct bromination of 1H-Indene, 5,6,7,7a-tetrahydro- can also lead to the formation of tetrabromo octahydroindene isomers. nih.gov

Stereochemical Control and Diastereoselectivity in Tetrahydroindene Chemistry

Controlling the stereochemistry in reactions of 1H-Indene, 5,6,7,7a-tetrahydro- is essential for synthesizing specific stereoisomers of desired products. The rigid, bicyclic structure of the tetrahydroindene framework often dictates the stereochemical outcome of reactions, leading to high diastereoselectivity.

In the synthesis of highly substituted cyclohexanones from curcumins and arylidenemalonates, a cascade inter-intramolecular double Michael addition strategy is employed. The observed diastereoselectivity is explained by examining the transition states of the second Michael addition. A severe 1,3-allylic strain destabilizes the transition state where the substituent is in an equatorial position, favoring the formation of one diastereomer over the other. beilstein-journals.org

Catalytic hydrogenation of derivatives of 1H-Indene, 5,6,7,7a-tetrahydro- often proceeds with high stereoselectivity. For example, the catalytic hydrogenation of a ketal-protected hydrindenone derivative occurs exclusively from the convex face of the bicyclic molecule, leading to a cis-fused perhydrindanone. The stereochemistry of the product can be confirmed using techniques like ¹H-NMR nOe (Nuclear Overhauser Effect) signal-enhancement studies. researchgate.net

The formation of diastereomeric mixtures is a common challenge in stereoselective synthesis. For instance, in the synthesis of 3-substituted isoindolinones using a cascade nitro-Mannich reaction, the use of certain reagents can lead to the formation of diastereomeric mixtures. However, by optimizing reaction conditions such as temperature and reaction time, it is possible to achieve moderate to good diastereoselectivity. acs.org

The development of organocatalytic and metal-catalyzed cascade reactions has provided powerful tools for achieving high diastereoselectivity. For instance, a DBU-mediated [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes proceeds with excellent diastereoselectivity to afford 4-aryl-substituted tetrahydroquinolines. frontiersin.org Similarly, a one-pot multicomponent reaction of curcumin, arylaldehyde, and 2-aminobenzothiazole (B30445) can be used to synthesize functionalized pyrimidobenzothiazoles with controlled stereochemistry. beilstein-journals.org

Advanced Spectroscopic Analysis and Structural Elucidation of Tetrahydroindene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the connectivity and spatial arrangement of atoms. uobasrah.edu.iq For tetrahydroindene compounds, a combination of one-dimensional and two-dimensional NMR techniques is employed for comprehensive characterization.

The ¹H and ¹³C NMR spectra of tetrahydroindene derivatives provide fundamental information about the electronic environment of each proton and carbon atom in the molecule. researchgate.net The chemical shifts, reported in parts per million (ppm), are influenced by factors such as the presence of electron-withdrawing or electron-donating groups, ring strain, and anisotropic effects. researchgate.net

In a typical ¹H NMR spectrum of a 5,6,7,7a-tetrahydro-1H-indene derivative, distinct signals can be observed for the protons in the five-membered and six-membered rings. The chemical shifts of these protons are dependent on their specific location and the nature of any substituents present. nih.gov Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, including quaternary carbons, which are not observable in the ¹H NMR spectrum. organicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 5,6,7,7a-tetrahydro-1H-indene Derivatives

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aliphatic CH, CH₂ | 1.0 - 2.5 | 20 - 45 |

| Allylic CH, CH₂ | 2.0 - 3.0 | 25 - 50 |

| Vinylic CH | 5.5 - 6.5 | 120 - 140 |

| Aromatic CH | 7.0 - 8.0 | 110 - 130 |

Note: These are general ranges and can vary based on substituents and solvent.

The precise assignment of these chemical shifts is often achieved through the use of various NMR experiments, including DEPT (Distortionless Enhancement by Polarization Transfer), which helps to distinguish between CH, CH₂, and CH₃ groups. nih.gov

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for the complete structural elucidation of complex molecules like tetrahydroindene derivatives. researchgate.net These experiments reveal correlations between different nuclei, providing a detailed connectivity map of the molecule.

APT (Attached Proton Test): This is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom. It distinguishes between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, with CH and CH₃ signals appearing with opposite phase to C and CH₂ signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms (³J-coupling). libretexts.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. youtube.com

HETCOR (Heteronuclear Correlation): This experiment establishes correlations between directly bonded carbon and proton atoms. libretexts.orgslideshare.net Each cross-peak in a HETCOR spectrum links a specific proton signal to the signal of the carbon atom to which it is attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra. researchgate.net

The Nuclear Overhauser Effect (nOe) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for establishing stereochemistry. wikipedia.orglibretexts.org The nOe arises from the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. libretexts.org By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce the relative orientation of different parts of the molecule. ucl.ac.uk This is particularly useful for determining the cis or trans fusion of the rings in tetrahydroindene systems and the relative stereochemistry of substituents. youtube.com Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are often employed to visualize all nOe correlations in a single spectrum. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification in Tetrahydroindene Derivatives

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu Organic molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds. vscht.cz The IR spectrum of a tetrahydroindene derivative will display characteristic absorption bands for various functional groups.

For instance, the presence of a C=C double bond in the five-membered ring will give rise to a stretching vibration in the range of 1640-1680 cm⁻¹. libretexts.org If the derivative contains a carbonyl group (C=O), a strong absorption will be observed around 1670-1780 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the saturated six-membered ring typically appear in the 2850-2960 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Tetrahydroindene Derivatives

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

| Alkene | C=C stretch | 1640 - 1680 | Medium |

| Alkene | =C-H stretch | 3010 - 3095 | Medium |

| Aromatic Ring | C=C stretch | ~1450 - 1600 | Medium to Weak |

| Alcohol/Phenol | O-H stretch (broad) | 3200 - 3600 | Strong, Broad |

| Ketone/Aldehyde | C=O stretch | 1670 - 1780 | Strong |

By analyzing the presence and position of these absorption bands, the functional groups within a tetrahydroindene derivative can be readily identified.

Mass Spectrometry (MS) Applications in Characterization of Tetrahydroindene Products

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. thermofisher.com In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uzh.ch High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula of a tetrahydroindene derivative. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. researchgate.net The way a molecule breaks apart upon ionization can reveal the connectivity of its atoms and the presence of specific structural motifs. The analysis of these fragmentation patterns is a key aspect of structure elucidation using MS. csic.es

X-ray Diffraction (XRD) for Solid-State Structure Confirmation of Tetrahydroindene Isomers and Derivatives

For crystalline tetrahydroindene derivatives, X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure in the solid state. pmda.go.jp XRD analysis involves directing X-rays at a single crystal of the compound. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is used to calculate the precise positions of each atom in the crystal lattice. osti.gov

This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. It is particularly valuable for confirming the stereochemical assignments made by NMR techniques like nOe and for resolving any ambiguities in the structural elucidation process.

Computational Chemistry and Theoretical Studies of 1h Indene, 5,6,7,7a Tetrahydro

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. For 1H-Indene, 5,6,7,7a-tetrahydro-, DFT calculations are crucial for obtaining an accurate three-dimensional structure through a process called geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest possible energy, which corresponds to the most stable structure.

Various combinations of functionals and basis sets are employed in DFT calculations to balance computational cost with accuracy. researchgate.net Functionals like B3LYP and ωB97X-D are popular choices, while basis sets such as 6-31G(d,p) and DGDZVP2 provide the mathematical functions used to describe the distribution of electrons. researchgate.net Once the optimized geometry is found, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally indicates a molecule that is more reactive. researchgate.net

Table 1: Common Functionals and Basis Sets for DFT Calculations

| Category | Examples | Description |

|---|---|---|

| Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Approximations that describe the exchange and correlation energy of electrons in the system. |

| Basis Sets | Pople (e.g., 6-31G(d,p)), Dunning (e.g., cc-pVDZ), DGDZVP2 | Sets of mathematical functions used to build the molecular orbitals. |

This table presents examples of functionals and basis sets commonly used in DFT calculations for organic molecules.

Analysis of Stereoisomer Stability and Conformation in Tetrahydroindene Systems

The structure of 1H-Indene, 5,6,7,7a-tetrahydro-, also known as tetrahydroindene, features a fused ring system that gives rise to stereoisomerism. The fusion of the five-membered and six-membered rings can be either cis or trans, depending on the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a). These stereoisomers have distinct three-dimensional shapes and, consequently, different stabilities and properties.

Computational methods, particularly DFT, are used to analyze the conformations of these stereoisomers. The six-membered ring can adopt various conformations, such as the stable "chair" form or the more flexible "boat" and "twist-boat" forms. researchgate.net For each stereoisomer (cis and trans), computational chemists can calculate the relative energies of these different conformations to identify the most stable arrangements. For analogous fused-ring systems like octahydropentalenes, it has been shown that the cis isomer is often more stable than the trans isomer. biomedres.us In the case of substituted cyclohexanes, computational studies have detailed the energy differences between conformations where a substituent is in an axial versus an equatorial position, with the equatorial position generally being more stable due to fewer steric clashes (1,3-diaxial interactions). sapub.org These principles are directly applicable to understanding the conformational preferences of tetrahydroindene isomers.

Table 2: Illustrative Conformational Energy Analysis for a Fused Ring System

| Isomer | Conformation | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| cis-isomer | Chair-like | 0.0 (Reference) | Lowest energy conformation |

| cis-isomer | Twist-Boat | +5.5 | Intermediate energy |

This table provides a hypothetical example based on data for related fused-ring systems like decalin to illustrate how computational analysis can rank the stability of different stereoisomers and conformers. The cis-isomer is often found to be more stable.

Molecular Electrostatic Potential (MEP) Maps for Reactive Site Identification in Tetrahydroindene Derivatives

The Molecular Electrostatic Potential (MEP) is a valuable computational tool that maps the electron density distribution of a molecule, providing a guide to its reactivity. chemrxiv.orgmdpi.com The MEP is plotted onto the molecule's surface, using a color scale to indicate different potential values. researchgate.net

Red, orange, and yellow regions indicate negative electrostatic potential. These are areas rich in electrons, such as those around lone pairs or pi-bonds, and are susceptible to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential. These are electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For 1H-Indene, 5,6,7,7a-tetrahydro-, an MEP map would reveal the most likely sites for chemical reactions. The double bond in the five-membered ring is an area of high electron density (a π-system) and would be expected to appear as a red or yellow region, indicating its nucleophilic character and susceptibility to attack by electrophiles. mdpi.com Conversely, the hydrogen atoms on the saturated carbon framework would be associated with more positive or neutral potentials. MEP analysis is a powerful first step in predicting how a molecule will interact with other reagents. mdpi.com

Reaction Pathway Modeling and Transition State Analysis for Tetrahydroindene Transformations

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can model the entire transformation from reactants to products. smu.edu A key concept in this analysis is the transition state (TS) , which is the highest energy point along the lowest energy reaction path, also known as the Intrinsic Reaction Coordinate (IRC). smu.edu The transition state represents the energy barrier that must be overcome for the reaction to occur. nih.gov

For transformations involving tetrahydroindene, such as electrophilic addition to the double bond or Diels-Alder reactions where it acts as a diene, computational modeling can elucidate the mechanism. nih.gov DFT calculations are used to locate the geometry and energy of the transition state for a proposed reaction step. researchgate.netrsc.org Finding the TS structure allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate. By comparing the activation energies of different possible pathways (e.g., concerted vs. stepwise mechanisms), researchers can predict which mechanism is more likely to occur under a given set of conditions. nih.gov This type of analysis provides invaluable, detailed insights that are often difficult to obtain through experimental means alone. nih.gov

Advanced Quantum Chemical Calculations (e.g., SAC and SAC-CI) for Electronic Excitation and Circular Dichroism Spectra of Tetrahydroindane Analogs

The 1H-Indene, 5,6,7,7a-tetrahydro- molecule possesses a chiral center at the C7a position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiral molecules interact with plane-polarized light in a unique way, which is studied using circular dichroism (CD) spectroscopy. While simpler methods like TD-DFT can predict electronic spectra, more advanced and accurate methods are often needed for the sensitive nature of CD spectra. qcri.or.jpchemrxiv.org

The Symmetry-Adapted Cluster (SAC) and its Configuration Interaction extension (SAC-CI) are highly accurate quantum chemical methods used for calculating the electronic states of molecules. ufl.edu These methods are particularly powerful for predicting the CD spectra of chiral molecules. qcri.or.jp The SAC-CI method can reliably calculate the rotatory strengths of electronic transitions, which determine the shape and sign of the CD spectrum. ufl.edu By comparing a computationally predicted CD spectrum with an experimentally measured one, it is possible to determine the absolute configuration (R or S) of a chiral molecule. This synergy between high-level computation and experiment is a powerful tool in stereochemical analysis. qcri.or.jp

Applications of 1h Indene, 5,6,7,7a Tetrahydro and Its Derivatives in Complex Organic Synthesis

Role as Intermediates in Natural Product Synthesis

Derivatives of 1H-Indene, 5,6,7,7a-tetrahydro- are pivotal starting materials or intermediates in the total synthesis of various natural products. Their rigid, fused-ring system provides a strategic scaffold upon which chemists can elaborate to achieve complex target molecules.

Synthesis of Steroidal Scaffolds and Analogs (e.g., Vitamin D3 Metabolites, Steroidal Alkaloids)

The hydrindane (hexahydro-1H-indene) core is a fundamental structural component of all steroids. Consequently, derivatives of 1H-Indene, 5,6,7,7a-tetrahydro- are crucial synthons for constructing the C/D ring system of steroidal molecules.

One significant application is in the synthesis of structural analogs of calcitriol, the hormonally active form of vitamin D3. nih.gov For this purpose, the enantiomerically pure dione (B5365651), (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione, serves as a key intermediate. nih.gov Its synthesis allows for the construction of a cis-fused perhydrindanone, which is a necessary component for building analogs of Vitamin D3 metabolites. nih.govresearchgate.net

Furthermore, the well-known derivative, (S)-(+)-Hajos-Parrish diketone, is a cornerstone in the asymmetric synthesis of steroidal alkaloids. sigmaaldrich.com It has been successfully employed as a foundational building block in the total synthesis of cortistatins, a class of marine-derived steroidal alkaloids with potent anti-angiogenic properties. nih.govorganicchemistry.euorganic-chemistry.org Multiple synthetic routes to Cortistatin A have utilized the Hajos-Parrish ketone to establish the core ring structure and the critical C-13 methyl-bearing stereocenter. nih.govorganicchemistry.euorganic-chemistry.org

| Precursor Compound | Target Steroidal Scaffold/Analog | Key Synthetic Strategy |

| (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione | Calcitriol (Vitamin D3 metabolite) analogs | Enantioselective synthesis via Meyers' bicyclic lactam methodology to form a cis-fused perhydrindanone core. nih.gov |

| (S)-(+)-Hajos-Parrish diketone | Cortistatins (Steroidal alkaloids) | Serves as the starting material to construct the complex pentacyclic core, providing the C/D rings and the C-13 stereocenter. nih.govorganicchemistry.eusynarchive.com |

Preparation of Specific Bioactive Compound Precursors (e.g., Hydroanthracenol, γ,γ-disubstituted allyldiboron compounds)

The utility of these indene (B144670) derivatives extends to the preparation of precursors for other bioactive molecules. The (S)-(+)-Hajos-Parrish diketone is a documented reactant for the stereoselective preparation of hydroanthracenol and related polycyclic compounds. It is also used in the synthesis of γ,γ-disubstituted allyldiboron compounds through a reaction with allylic 1,1-diboronate reagents via a copper-catalyzed process. sigmaaldrich.com

Synthetic Approaches to Specific Skeletons (e.g., Dendrobine)

While the indene core is structurally suited for building various cyclic systems, a direct synthetic route from 1H-Indene, 5,6,7,7a-tetrahydro- or its common diketone derivatives to the alkaloid Dendrobine (B190944) is not prominently featured in the reviewed chemical literature. The biosynthesis of dendrobine is understood to derive from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to a terpene skeleton, which then undergoes further transformation. frontiersin.org

Building Blocks for Advanced Organic Molecules

The inherent structure of 1H-Indene, 5,6,7,7a-tetrahydro- makes it an ideal building block for creating more elaborate and functionally diverse organic molecules.

Creation of Complex Molecular Structures

The tetrahydroindene framework is a versatile platform for constructing complex molecular architectures. Its double bonds can be selectively functionalized to introduce new stereocenters and ring systems. For example, the synthesis of cis-fused angularly substituted perhydrindane diones demonstrates the creation of a complex and stereochemically rich structure from a simpler indene derivative. nih.gov These angularly substituted perhydrindanones are themselves valuable intermediates in broader synthetic campaigns. nih.gov The Hajos-Parrish diketone, a derivative, is widely used in organic synthesis to create complex molecules for the development of pharmaceuticals and advanced materials.

Synthesis of Chiral Compounds and Enantiomers

Control of stereochemistry is paramount in modern organic synthesis, particularly for producing biologically active compounds. Derivatives of 1H-Indene, 5,6,7,7a-tetrahydro- are central to several important asymmetric syntheses.

A notable example is the enantioselective synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione. nih.gov This process utilizes Meyers' bicyclic lactam methodology to achieve high enantiomeric purity. nih.govresearchgate.net This method involves the asymmetric introduction of a quaternary center using a chiral bicyclic lactam, followed by intramolecular alkylation and subsequent transformations to yield the target chiral dione. nih.gov The ability to produce a specific enantiomer of this indene derivative is critical for its application in the synthesis of chiral targets like vitamin D analogs. nih.gov

Similarly, the asymmetric synthesis of the Hajos-Parrish diketone itself is a classic example of organocatalysis, using the chiral amino acid S-(−)-proline to catalyze an intramolecular aldol (B89426) cyclization of a prochiral triketone, establishing the chiral center with high enantiomeric excess. orgsyn.org

| Chiral Synthesis Method | Target Compound | Key Reagents/Catalysts | Significance |

| Meyers' Bicyclic Lactam Methodology | (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione | Chiral bicyclic lactam, LDA, DMPU | Produces enantiomerically pure intermediate for Vitamin D3 analogs. nih.gov |

| Asymmetric Aldol Cyclization | (S)-(+)-Hajos-Parrish diketone | S-(−)-proline | A foundational organocatalytic method for producing a versatile chiral building block. orgsyn.org |

Ligand Design in Catalysis (e.g., Olefin Polymerization Reactions)

The most significant application of 1H-Indene, 5,6,7,7a-tetrahydro- in complex organic synthesis is as a precursor for ligands used in metallocene catalysts for olefin polymerization. The tetrahydroindenyl ligand, derived from the parent indene, is a crucial component in a class of highly active and stereoselective catalysts.

Metallocene catalysts are organometallic compounds that typically consist of a group IV transition metal, such as titanium or zirconium, sandwiched between two cyclopentadienyl-type ligands. cmu.edu The substitution of the basic cyclopentadienyl (B1206354) rings with indenyl and, subsequently, tetrahydroindenyl ligands has been a major advancement in the field.

The synthesis of ansa-metallocenes, where the two tetrahydroindenyl ligands are connected by a bridge (e.g., an ethylene (B1197577) or dimethylsilyl group), creates a rigid and chiral catalytic environment. hhu.demdpi.com This structural constraint is key to controlling the stereochemistry of the resulting polymer. For example, the chiral ansa-zirconocene derivative, ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV) dichloride, is a highly effective catalyst for the isotactic polymerization of propylene (B89431). hhu.desigmaaldrich.com The racemic form of this catalyst generates isotactic polypropylene, while the meso form produces atactic polypropylene. hhu.de

The electronic and steric properties of the tetrahydroindenyl ligand can be further modified by introducing substituents onto the ring system. These modifications allow for the fine-tuning of the catalyst's activity and the properties of the polymer produced. For instance, the use of bis(2-phenylindenyl)zirconium dichloride in propylene polymerization has been studied to understand its kinetic behavior and the factors influencing the properties of the resulting elastomeric polypropylene. acs.org

The activation of these metallocene dichlorides with a cocatalyst, typically methylaluminoxane (B55162) (MAO), generates the catalytically active cationic species that initiates the polymerization process. cmu.edu The development of these sophisticated ligand systems based on 1H-Indene, 5,6,7,7a-tetrahydro- has revolutionized the polyolefin industry, enabling the production of polymers with precisely engineered properties.

Environmental Transformation and Degradation Pathways of Tetrahydroindene Compounds

Chemical Hydrolysis Pathways of Halogenated Tetrahydroindene Derivatives (e.g., Heptachlor)

Halogenated tetrahydroindene derivatives can undergo chemical hydrolysis in the environment, a process that involves the reaction of the compound with water, leading to the breaking of chemical bonds. A prominent example of such a compound is the organochlorine pesticide heptachlor (B41519).

Heptachlor is known to hydrolyze in aquatic environments. The primary hydrolysis product of heptachlor is 1-hydroxychlordene (B150176). cdc.govepa.gov This reaction involves the substitution of a chlorine atom with a hydroxyl group. The rate of hydrolysis can be influenced by factors such as pH. For instance, at a neutral pH of 7, the hydrolysis half-life of heptachlor is estimated to be around 4.5 days. europa.eu In one study conducted in river water exposed to sunlight, 75% of the initial heptachlor was lost after one week, corresponding to a half-life of 3.5 days. cdc.gov

The hydrolysis of heptachlor is a critical initial step in its environmental degradation, leading to the formation of transformation products that may have different environmental fates and toxicities. The subsequent transformation of 1-hydroxychlordene can be influenced by microbial activity. cdc.gov

Table 1: Hydrolysis of Heptachlor

| Parameter | Value | Reference |

|---|---|---|

| Primary Hydrolysis Product | 1-hydroxychlordene | cdc.govepa.gov |

| Half-life at pH 7 | ~4.5 days | europa.eu |

| Half-life in River Water | ~3.5 days | cdc.gov |

Studies on the Environmental Fate of Polyhalogenated Indene (B144670) Compounds

The environmental fate of polyhalogenated indene compounds, such as the cyclodiene pesticides, is characterized by their persistence and tendency to bioaccumulate. Heptachlor, a key example, is classified as a persistent organic pollutant (POP). wikipedia.org

Once released into the environment, heptachlor can be found in various compartments, including air, water, and soil. Its half-life is approximately 1.3 to 4.2 days in the air, 0.03 to 0.11 years in water, and 0.11 to 0.34 years in soil. wikipedia.org A significant aspect of its environmental fate is its conversion to heptachlor epoxide, a more stable and often more toxic compound. cdc.govwikipedia.org Heptachlor epoxide is more resistant to further degradation than the parent compound, with a hydrolysis half-life of about 4 years. europa.eu This persistence allows for its long-range transport and accumulation in ecosystems far from its original source. nih.gov

Due to their lipophilic nature, both heptachlor and heptachlor epoxide have a high potential for bioaccumulation in the fatty tissues of organisms. wikipedia.org This leads to biomagnification through the food chain, with the highest concentrations often found in top predators. cdc.gov Residues of heptachlor and its epoxide have been detected in various environmental media, food products, and human tissues, highlighting their widespread environmental distribution. who.intepa.gov

Table 2: Environmental Half-life of Heptachlor

| Environmental Compartment | Half-life | Reference |

|---|---|---|

| Air | ~1.3–4.2 days | wikipedia.org |

| Water | ~0.03–0.11 years | wikipedia.org |

| Soil | ~0.11–0.34 years | wikipedia.org |

Biodegradation Studies of Related Pesticides Containing Tetrahydroindene Moieties

Microbial degradation is a crucial pathway for the breakdown of pesticides containing tetrahydroindene moieties in the environment. mdpi.comyoutube.com A variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds. oup.comnih.gov

The biodegradation of heptachlor can proceed through several pathways, including epoxidation, hydrolysis, and reduction. oup.com A common transformation is the epoxidation of heptachlor to heptachlor epoxide, a reaction carried out by a wide range of soil fungi and bacteria. oup.com For instance, studies have identified numerous fungal and bacterial strains capable of this conversion. oup.com

Some microorganisms can further degrade heptachlor and its metabolites. White-rot fungi of the genus Phlebia have demonstrated the ability to degrade both heptachlor and the more recalcitrant heptachlor epoxide. oup.com For example, Phlebia acanthocystis was able to degrade about 90% of heptachlor in 14 days. oup.com The degradation products identified in these fungal cultures included heptachlor epoxide, 1-hydroxychlordene, and 1-hydroxy-2,3-epoxychlordene. oup.com

Bacterial degradation of heptachlor has also been documented. A novel bacterial strain, designated as strain H, was found to degrade over 88% of heptachlor within 130 hours. nih.gov This strain utilized two main degradation pathways, one involving hydroxylation and the other epoxidation, ultimately leading to less toxic metabolites. nih.gov The degradation of other cyclodiene pesticides like aldrin (B1666841) and dieldrin (B1670511) by various microbial species, including Pseudomonas, Burkholderia, and Mucor species, further illustrates the potential for bioremediation of environments contaminated with these persistent compounds. frontiersin.orgnih.gov

Table 3: Microbial Degradation of Heptachlor

| Microorganism | Degradation Efficiency | Time | Reference |

|---|---|---|---|

| Phlebia acanthocystis | ~90% | 14 days | oup.com |

| Phlebia brevispora | ~74% | 14 days | oup.com |

| Phlebia tremellosa | ~71% | 14 days | oup.com |

| Bacterial Strain H | >88% | 130 hours | nih.gov |

Future Directions and Emerging Research Avenues for 1h Indene, 5,6,7,7a Tetrahydro

Development of Novel and Green Synthetic Routes to Tetrahydroindene Compounds

The pursuit of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 1H-Indene, 5,6,7,7a-tetrahydro- and its derivatives, researchers are actively exploring novel synthetic strategies that offer improved yields, reduced waste, and milder reaction conditions.

One promising approach involves leveraging domino reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. For instance, the diastereoselective intermolecular ene reactions of Diels-Alder cycloadducts have been shown to produce 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields and control over multiple stereocenters. researchgate.net

Furthermore, the principles of green chemistry are being integrated into the synthesis of tetrahydroindene compounds. This includes the use of organocatalysts, such as L-proline, to promote reactions under mild conditions, often eliminating the need for hazardous solvents and extensive purification steps. academie-sciences.fr The development of solvent-free reaction conditions, as demonstrated in the microwave-assisted synthesis of certain heterocyclic compounds, also represents a significant step towards more sustainable chemical processes. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Domino Reactions | Multiple bond-forming events in one pot. | High atom economy, rapid complexity generation. |

| Green Catalysis | Use of organocatalysts, milder conditions. | Reduced waste, eliminates hazardous solvents. |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. | Environmentally friendly, simplified workup. |

Exploration of New Reactivity Profiles and Catalytic Applications

The unique electronic and steric properties of the 1H-Indene, 5,6,7,7a-tetrahydro- scaffold make it an intriguing substrate for exploring new reactivity patterns. Researchers are investigating its behavior in various chemical transformations, including cycloaddition reactions and transition metal-catalyzed processes.

The potential for 1H-Indene, 5,6,7,7a-tetrahydro- and its derivatives to act as ligands in catalytic systems is a particularly active area of research. The development of chiral derivatives, for example, could lead to novel asymmetric catalysts for a range of organic transformations. elsevierpure.com The synthesis of tetrahydroquinoxaline derivatives via Iridium-catalyzed asymmetric hydrogenation highlights the potential for creating chiral compounds with high enantioselectivity. rsc.org

Moreover, the functionalization of the tetrahydroindene core can lead to compounds with diverse biological activities. For example, derivatives of dihydro-1H-indene have been designed as tubulin polymerization inhibitors with potential anti-angiogenic and antitumor properties. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships and Mechanistic Predictions

Computational chemistry and molecular modeling are indispensable tools for understanding the intricate relationship between the structure of a molecule and its reactivity. scirp.org For 1H-Indene, 5,6,7,7a-tetrahydro-, these methods can provide profound insights into its conformational preferences, electronic properties, and reaction mechanisms.

Density Functional Theory (DFT) calculations, for instance, can be employed to predict the most stable conformations of different isomers and to elucidate the transition states of various reactions. acs.org This information is crucial for designing more efficient synthetic routes and for predicting the stereochemical outcome of reactions. By analyzing computed descriptors, researchers can gain a deeper understanding of the factors that govern the reactivity of the tetrahydroindene nucleus. nih.gov

Computational studies can also aid in the design of new catalysts by modeling the interaction between the tetrahydroindene-based ligand and the metal center. This allows for the in-silico screening of potential catalysts before their synthesis, saving significant time and resources.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Predicting stable conformations and transition states. | Understanding reaction mechanisms and stereochemical outcomes. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules. | Insight into conformational flexibility and solvent effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying large systems with high accuracy. | Modeling enzyme-catalyzed reactions involving tetrahydroindene substrates. |

Design of Highly Enantioselective Transformations in Tetrahydroindene Chemistry

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For 1H-Indene, 5,6,7,7a-tetrahydro-, the development of highly enantioselective transformations is a key research focus.

One successful strategy involves the use of chiral auxiliaries derived from readily available natural products, such as pyroglutamic acid, to control the stereochemistry of reactions. elsevierpure.com Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The enantioselective synthesis of the gagunin diterpenoids core, which involves a catalytic enantioselective double allylic alkylation, showcases the power of this method in constructing complex chiral molecules. nih.gov

Enzymatic resolutions and transformations also offer a green and highly selective means of obtaining enantiopure tetrahydroindene derivatives. Lipases, for example, have been used for the enantioselective hydrolysis and transesterification of tetrahydro-4-oxo-benzofuran-5-yl acetate (B1210297) and related indole (B1671886) derivatives. researchgate.net

Investigation into Unique Spectroscopic Fingerprints for Complex Isomers and Conformations

The structural diversity of 1H-Indene, 5,6,7,7a-tetrahydro- and its derivatives, including the presence of stereoisomers and different conformations, necessitates the use of advanced spectroscopic techniques for their unambiguous characterization. nist.gov Detailed analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as well as mass spectrometry data, is crucial for elucidating the precise three-dimensional structure of these molecules. acs.orgnih.gov

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly valuable for establishing the connectivity of atoms within the molecule. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, which is essential for determining the relative stereochemistry of substituents. nih.gov

Furthermore, the unique vibrational modes of different isomers can be probed using IR spectroscopy, providing a characteristic "fingerprint" for each compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound, confirming its elemental composition. acs.org The National Institute of Standards and Technology (NIST) provides a comprehensive database of spectroscopic data for various chemical compounds, including different isomers of tetrahydroindene. nist.gov

| Spectroscopic Technique | Information Obtained |

| 1D and 2D NMR | Connectivity, stereochemistry, and conformation. |

| Infrared (IR) Spectroscopy | Functional groups and unique vibrational modes. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula and fragmentation patterns. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5,6,7,7a-tetrahydro-1H-indene derivatives, and what key reaction parameters influence yield?

- Methodological Answer : A robust three-component reaction involving cyclohexanones, aryl amines, and benzoyl methylene malonates enables the synthesis of 4,5,6,7-tetrahydro-1H-indoles with yields up to 99% under enamine-Brønsted acid cooperative catalysis. Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stabilization.

- Catalyst loading : Optimal Brønsted acid (e.g., p-TsOH) at 10 mol% minimizes side reactions.

- Temperature : Reactions performed at 80–100°C favor enamine formation over imine intermediates .

Q. How can researchers characterize the stereochemistry of tetrahydroindene derivatives using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR distinguish cis/trans isomers via coupling constants (-values). For example, cis-3a,4,7,7a-tetrahydroindene exhibits distinct splitting patterns in the range of for adjacent protons .

- Chiral HPLC : Resolves enantiomers of spirobiindene derivatives (e.g., (R)-6,6'-bis(3,5-dimethylphenyl)-tetrahydro-spirobiindene-diol) using chiral stationary phases (e.g., Daicel columns) .

- X-ray Crystallography : Confirms absolute configuration, as demonstrated for (1R)-6,6’-bis[3,5-bis(trifluoromethyl)phenyl]-spirobiindene-diol .

Q. What are the common applications of 5,6,7,7a-tetrahydro-1H-indene derivatives in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Prasugrel Intermediate : 5,6,7,7a-tetrahydro-thieno[3,2-c]pyridinone hydrochloride (CAS 115473-15-9) is a key precursor for the antiplatelet drug Prasugrel. Synthesis involves cyclization of thiophene derivatives with NHCl under acidic conditions .

- Chiral Ligands : Spirobiindene-diol derivatives act as ligands in asymmetric catalysis for enantioselective C–C bond formation .

Advanced Research Questions

Q. How do steric and electronic factors influence the reaction pathway in multi-component syntheses of tetrahydroindene derivatives?

- Methodological Answer :

- Steric Effects : Bulky substituents on aryl amines (e.g., 2,6-dimethylphenyl) favor 4,5,6,7-tetrahydro-1H-indole formation by stabilizing the enamine intermediate via reduced steric hindrance .

- Electronic Effects : Electron-rich benzoyl methylene malonates accelerate nucleophilic attack on the enamine intermediate, increasing reaction rates. Computational DFT studies validate the correlation between substituent Hammett parameters and activation energy .

Q. What strategies can resolve contradictions in spectral data (e.g., NMR, MS) when analyzing substituted tetrahydroindene compounds?

- Methodological Answer :

- Cross-Validation : Compare GC-MS fragmentation patterns (e.g., m/z 218 for 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone) with EPA/NIH spectral databases .

- Isotopic Labeling : Use - or -labeled precursors to track unexpected peaks in -NMR spectra, particularly for diastereomers .

- High-Resolution MS : Resolve ambiguities in molecular ion peaks (e.g., CHO vs. CHO) by matching exact masses to theoretical values .

Q. How can computational modeling be utilized to predict the reactivity and stereochemical outcomes of tetrahydroindene derivatives in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states to predict enantioselectivity in asymmetric catalysis. For example, the (R)-spirobiindene-diol catalyst shows higher enantiomeric excess (99% e.e.) due to favorable π–π interactions in the transition state .

- MD Simulations : Analyze solvent effects on reaction kinetics, such as DMF stabilizing charge-separated intermediates in enamine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.